molecular formula C20H12Cl3NO3 B11561959 4-Chloro-3-(4-chlorobenzamido)phenyl 4-chlorobenzoate

4-Chloro-3-(4-chlorobenzamido)phenyl 4-chlorobenzoate

Cat. No.: B11561959
M. Wt: 420.7 g/mol
InChI Key: LSDVHRXBBCRTRS-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-chlorobenzamido)phenyl 4-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of multiple chlorine atoms and benzamido groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-chlorobenzamido)phenyl 4-chlorobenzoate typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where a nucleophile replaces a leaving group on an aromatic ring. For example, the reaction of 4-chlorobenzoic acid with 4-chloroaniline under specific conditions can yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-chlorobenzamido)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Chloro-3-(4-chlorobenzamido)phenyl 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-chlorobenzamido)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(4-chlorobenzamido)phenyl 4-chlorobenzoate is unique due to its specific combination of chlorine atoms and benzamido groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H12Cl3NO3

Molecular Weight

420.7 g/mol

IUPAC Name

[4-chloro-3-[(4-chlorobenzoyl)amino]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C20H12Cl3NO3/c21-14-5-1-12(2-6-14)19(25)24-18-11-16(9-10-17(18)23)27-20(26)13-3-7-15(22)8-4-13/h1-11H,(H,24,25)

InChI Key

LSDVHRXBBCRTRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)OC(=O)C3=CC=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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